molecular formula C8H12O2 B8393094 5,6-Dihydro-3-acetyl-2-methyl-4H-pyran

5,6-Dihydro-3-acetyl-2-methyl-4H-pyran

Cat. No.: B8393094
M. Wt: 140.18 g/mol
InChI Key: WCOLJMIYNOOQPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dihydro-3-acetyl-2-methyl-4H-pyran is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

1-(6-methyl-3,4-dihydro-2H-pyran-5-yl)ethanone

InChI

InChI=1S/C8H12O2/c1-6(9)8-4-3-5-10-7(8)2/h3-5H2,1-2H3

InChI Key

WCOLJMIYNOOQPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCCO1)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 130.4 g. (1.3 moles) of 2,4-pentanedione, 251.9 g. (1.6 moles) of 1,3-bromochloropropane, 168 g. (1.2 moles) of anhydrous potassium carbonate, 1 g. of anhydrous sodium iodide and 250 ml. of dry acetone is refluxed for 20 hours, under exclusion of humidity, with stirring. After cooling the mixture is filtered, washed with four 150-ml. portions of dry acetone, the combined acetone extract is evaporated, and the residue is subjected to fractionated distillation in vacuum, on a Vigreux column.
Quantity
1.3 mol
Type
reactant
Reaction Step One
[Compound]
Name
1,3-bromochloropropane
Quantity
1.6 mol
Type
reactant
Reaction Step Two
Quantity
1.2 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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